molecular formula C13H18BrNO2 B2778834 2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide CAS No. 324540-28-5

2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide

Cat. No.: B2778834
CAS No.: 324540-28-5
M. Wt: 300.196
InChI Key: SCZFTFJUYSEHGZ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide is an organic compound with the molecular formula C15H20BrNO2. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide typically involves the bromination of N-(2-ethoxyphenyl)-3-methylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like N-(2-ethoxyphenyl)-3-methylbutanamide derivatives.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products typically involve the removal of the bromine atom, forming N-(2-ethoxyphenyl)-3-methylbutanamide.

Scientific Research Applications

2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide
  • 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide
  • 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide

Uniqueness

2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

2-bromo-N-(2-ethoxyphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-4-17-11-8-6-5-7-10(11)15-13(16)12(14)9(2)3/h5-9,12H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZFTFJUYSEHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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